tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
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Overview
Description
tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrazolo[5,1-b][1,3]oxazine ring system
Preparation Methods
The synthesis of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Protection/Deprotection: The tert-butyl carbamate group can be removed under acidic conditions using trifluoroacetic acid (TFA) or other strong acids.
Scientific Research Applications
tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the active pyrazolo[5,1-b][1,3]oxazine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate include:
tert-Butyl carbamate: A simpler compound with a similar protective group used in organic synthesis.
tert-Butyl (2-aminophenyl)carbamate: Another compound with a tert-butyl carbamate group, used in different chemical reactions.
tert-Butyl (3-bromo-2-oxopropyl)carbamate: A related compound with a different core structure but similar functional groups.
The uniqueness of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific ring system and the presence of the bromine atom, which allows for further functionalization and diverse applications.
Properties
Molecular Formula |
C11H16BrN3O3 |
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Molecular Weight |
318.17 g/mol |
IUPAC Name |
tert-butyl N-[(6R)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate |
InChI |
InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)14-7-5-15-9(17-6-7)8(12)4-13-15/h4,7H,5-6H2,1-3H3,(H,14,16)/t7-/m1/s1 |
InChI Key |
UPDCDBDXHDPRGG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN2C(=C(C=N2)Br)OC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)Br)OC1 |
Origin of Product |
United States |
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